8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O4. It is part of the imidazo[1,2-a]pyridine family, known for their valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a nitro group at the 8th position and a carboxylic acid group at the 2nd position on the imidazo[1,2-a]pyridine ring.
Scientific Research Applications
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
- COX-3 (controversial) : Some studies suggest the existence of a third isoform, COX-3, which may be related to acetaminophen’s mechanism of action .
- Anti-Inflammatory Activity : Despite poor COX-1/COX-2 affinity, some derivatives exhibit anti-inflammatory effects .
- No Gastrointestinal Damage : Notably, one derivative (2-(N-cyclopropyl)amino-3-nitroimidazo[1,2-a]pyridine) showed anti-inflammatory activity without causing gastrointestinal damage .
Target of Action
Mode of Action
Result of Action
: Docking simulations, synthesis, and anti-inflammatory activity evaluation of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines
Biochemical Analysis
Biochemical Properties
8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering enzyme activity, or interacting with protein receptors. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their function, or interact with DNA to influence gene expression. These interactions can lead to changes in cellular processes and overall cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that its effects on cellular function can vary, with potential long-term impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the overall metabolic state of the cell, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the nitration of imidazo[1,2-a]pyridine derivatives followed by carboxylation. One common method includes the reaction of imidazo[1,2-a]pyridine with nitric acid under controlled conditions to introduce the nitro group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the nitration and carboxylation steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the nitro and carboxylic acid groups.
8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid: A reduced form of the compound with an amino group instead of a nitro group.
Imidazo[1,2-a]pyridine-2-carboxylic acid: The compound without the nitro group.
Uniqueness: 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form various derivatives through esterification or amidation .
Properties
IUPAC Name |
8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-4-10-3-1-2-6(11(14)15)7(10)9-5/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZGPTNYBKNNMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398672 |
Source
|
Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904805-44-3 |
Source
|
Record name | 8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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